BrettPhos

Catalog No.
S771792
CAS No.
1070663-78-3
M.F
C35H53O2P
M. Wt
536.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BrettPhos

CAS Number

1070663-78-3

Product Name

BrettPhos

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C35H53O2P

Molecular Weight

536.8 g/mol

InChI

InChI=1S/C35H53O2P/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28/h19-25,27-28H,9-18H2,1-8H3

InChI Key

WDVGNXKCFBOKDF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C

Synonyms

Dicyclohexyl[3,6-dimethoxy-2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine;

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C

Cross-Coupling Reactions:

BrettPhos, formally known as 2-di-tert-butylphosphino-3,4,5-trimethylbenzene, is a valuable ligand in scientific research, particularly in the field of cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. BrettPhos plays a crucial role in these reactions by coordinating with a metal catalyst, such as palladium, and facilitating the transfer of functional groups between the reactants.

Several studies have demonstrated the effectiveness of BrettPhos in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an organic halide. A 2002 study by Martin et al. employed BrettPhos in combination with a palladium catalyst to achieve efficient Suzuki-Miyaura couplings of various aryl and vinyl bromides with diverse boronic acids. []
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A 2010 study by Li et al. utilized BrettPhos as a ligand for a palladium catalyst to achieve Sonogashira couplings of various aryl and vinyl iodides with terminal alkynes under mild reaction conditions. []
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an organosiloxane and an organic halide. A 2008 study by Lee et al. successfully employed BrettPhos with a palladium catalyst to facilitate Hiyama couplings of various aryl and vinyl chlorides with different organosilanes. []

The success of BrettPhos in these reactions can be attributed to its unique steric and electronic properties. The bulky tert-butyl groups on the phosphine group provide steric hindrance, which helps to control the regioselectivity and chemoselectivity of the reaction. Additionally, the trimethylbenzene group contributes electron-donating character, enhancing the reactivity of the metal catalyst.

Beyond Cross-Coupling:

While cross-coupling reactions remain the primary application of BrettPhos in scientific research, recent studies have explored its potential in other areas:

  • Hydrogenation reactions: A 2019 study by Zhang et al. demonstrated the use of BrettPhos with a rhodium catalyst for the selective hydrogenation of aldehydes and ketones.
  • Hydroamination reactions: A 2017 study by Zhou et al. investigated the application of BrettPhos in combination with a ruthenium catalyst for hydroamination reactions, which involve the addition of a nitrogen-containing functional group to an unsaturated carbon-carbon bond.
  • Origin: Developed by Stephen L. Buchwald in 1998 [].
  • Significance: BrettPhos is a versatile ligand employed in various cross-coupling reactions, a fundamental tool for constructing complex organic molecules in scientific research and drug discovery [].

Molecular Structure Analysis

  • BrettPhos possesses a central phosphorus atom bonded to two bulky cyclohexyl groups and a biaryl moiety (two aromatic rings connected by a single bond).
  • Key features:
    • The bulky cyclohexyl groups sterically hinder the approach of substrates to the metal center, enhancing reaction selectivity.
    • The electron-donating nature of the biaryl group helps stabilize the metal catalyst in its lower oxidation state, promoting catalytic activity.

Chemical Reactions Analysis

  • BrettPhos is primarily used in palladium-catalyzed cross-coupling reactions, forming carbon-carbon and carbon-nitrogen bonds []. Examples include:
    • Buchwald-Hartwig amination: Creates C-N bonds between amines and aryl/vinyl halides [].
    • Suzuki-Miyaura coupling: Forms C-C bonds between aryl/vinyl boronic acids and aryl/vinyl halides [].
    • Negishi coupling: Creates C-C bonds between organozinc reagents and aryl/vinyl halides [].
  • Balanced chemical equations for these reactions are readily available online through resources like CHEMNET: .

Physical And Chemical Properties Analysis

  • Specific data for BrettPhos' physical properties might be limited due to its role as a catalyst precursor. However, dialkylbiaryl phosphine ligands are generally:
    • Air-stable solids.
    • Soluble in organic solvents like dichloromethane and THF.
  • BrettPhos should be handled with care as it may cause skin and eye irritation [].
  • Consult safety data sheets (SDS) from chemical suppliers for detailed handling and disposal procedures [].

Please note:

  • The mechanism of action for BrettPhos involves its ability to coordinate with a transition metal catalyst (often palladium) and influence its reactivity towards substrates in cross-coupling reactions. However, detailed mechanistic discussions are typically beyond the scope of a compound-specific analysis.

BrettPhos is primarily utilized in palladium-catalyzed reactions, notably the Buchwald–Hartwig amination reaction. The mechanism involves several key steps:

  • Oxidative Addition: The palladium complex reacts with an aryl halide.
  • Deprotonation: A base facilitates the removal of a proton from the amine.
  • Reductive Elimination: The final step forms the C–N bond, producing the desired amine product.

The rate-limiting step in reactions using BrettPhos is oxidative addition, contrasting with other ligands where reductive elimination may be rate-limiting. This difference significantly impacts reaction kinetics and product yield .

BrettPhos can be synthesized through several methods, typically involving:

  • Coupling Reactions: The synthesis often starts with the formation of biaryl compounds through cross-coupling reactions, followed by phosphination to introduce the phosphine group.
  • Phosphine Ligand Formation: The final steps involve purification and characterization to ensure high purity and activity.

The specific synthetic route may vary depending on desired modifications or applications in different catalytic systems .

BrettPhos finds applications primarily in:

  • Organic Synthesis: It is used for the synthesis of pharmaceuticals and agrochemicals through efficient C–N bond formation.
  • Catalysis: Its role as a ligand in palladium-catalyzed reactions makes it essential for various industrial applications where high reactivity and selectivity are required.

The versatility of BrettPhos allows chemists to explore new synthetic pathways and optimize existing ones .

Studies comparing BrettPhos with other ligands, such as RuPhos, highlight its unique interaction dynamics within catalytic systems. Research indicates that BrettPhos exhibits superior reactivity with primary amines due to its steric and electronic properties. These differences are crucial for understanding ligand effects on reaction pathways and optimizing catalyst design .

BrettPhos can be compared with several similar compounds that also serve as ligands in catalytic processes. Here are some notable examples:

Compound NameStructure TypeKey Features
RuPhosBiaromatic PhosphineHigh activity for secondary amines; rate-limiting step is reductive elimination.
JohnPhosBiaromatic PhosphineEffective for various cross-coupling reactions; different steric properties.
XantphosBiaromatic PhosphineKnown for stability and reactivity in palladium-catalyzed processes; often used in asymmetric synthesis.

Uniqueness of BrettPhos: Unlike RuPhos, which prefers secondary amines, BrettPhos shows enhanced reactivity towards primary amines due to its specific steric hindrance and electronic structure. This characteristic makes it particularly valuable in synthesizing complex molecules where primary amines are prevalent .

XLogP3

10.1

UNII

4NJ39STQ41

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1070663-78-3

Wikipedia

Brettphos

Dates

Modify: 2023-08-15

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